

Application Note: Analytical Methods for 4-Methoxy-7-nitro-1H-indole Quantification

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Compound of Interest

Compound Name: 4-Methoxy-7-nitro-1H-indole

CAS No.: 175913-27-6

Cat. No.: B595830

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Part 1: Introduction & Physicochemical Context[1] Executive Summary

4-Methoxy-7-nitro-1H-indole is a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and indole-based alkaloids.[1] Its structural integrity is defined by the "push-pull" electronic system created by the electron-donating methoxy group at C4 and the electron-withdrawing nitro group at C7.

This application note addresses the specific analytical challenges posed by this molecule:

- **Regioisomer Resolution:** Differentiating the 7-nitro isomer from potential 5-nitro or 6-nitro byproducts formed during non-selective nitration.
- **Detection Sensitivity:** Leveraging the nitro-chromophore for UV sensitivity while acknowledging its fluorescence-quenching properties.[2]
- **Stability:** Mitigating oxidative degradation typical of electron-rich indole systems.[2]

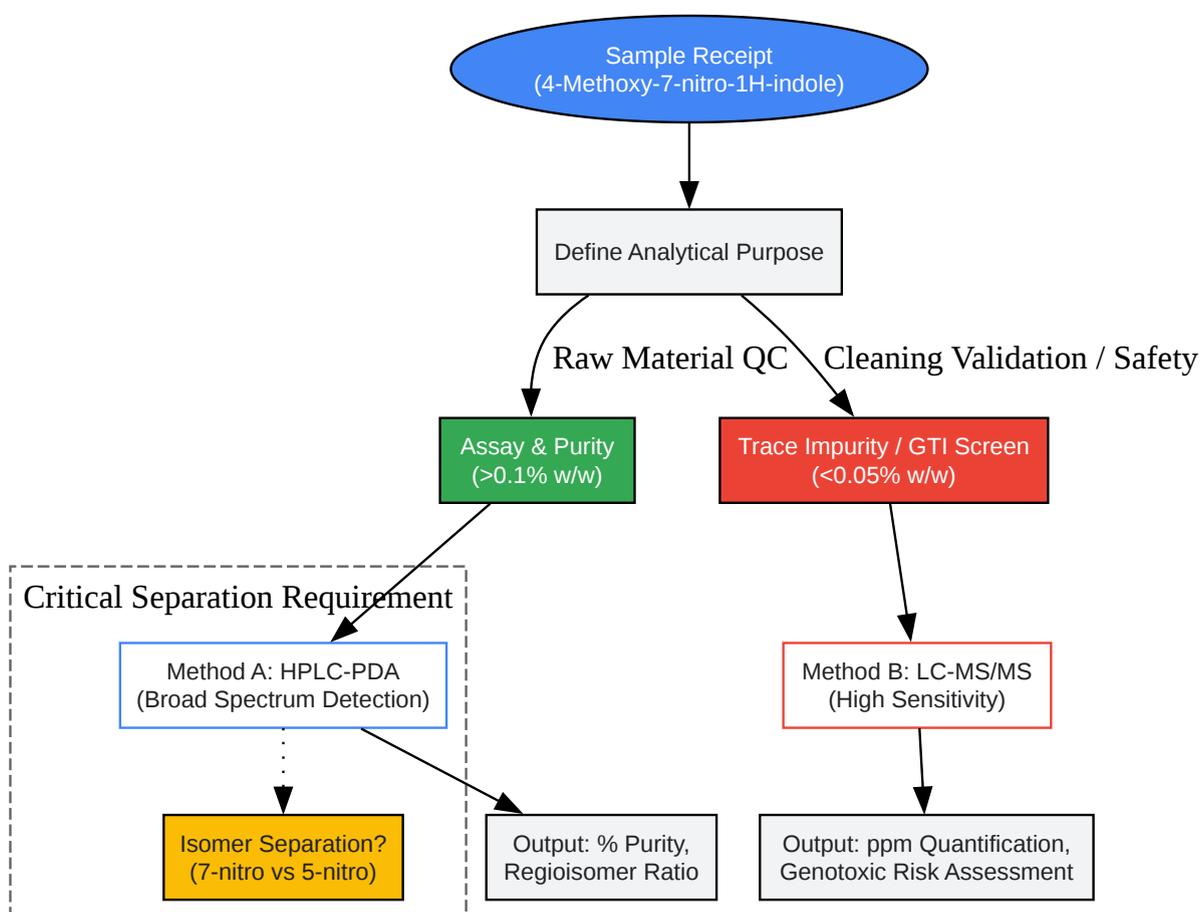
Molecular Profile[1][3]

- IUPAC Name: **4-Methoxy-7-nitro-1H-indole**[2][3][4]
- CAS Number: 175913-27-6[2][3]

- Molecular Formula: $C_9H_8N_2O_3$ [3][4][5]
- Molecular Weight: 192.17 g/mol [3]
- Predicted LogP: ~ 2.08 (Moderate hydrophobicity)
- pKa: Indole NH > 15 (Neutral under standard HPLC conditions)

Part 2: Analytical Workflow & Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate analytical technique based on the concentration and purpose of the analysis.



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Figure 1: Decision matrix for selecting between HPLC-PDA and LC-MS/MS based on analytical thresholds.

Part 3: Method A - HPLC-PDA (Purity & Assay)

This method is the "workhorse" for Quality Control.[2] It utilizes the strong UV absorption of the nitro group.[2] Unlike unsubstituted indoles, fluorescence detection is NOT recommended due to the quenching effect of the 7-nitro group.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 μ m	Provides necessary hydrophobic selectivity to separate the target from polar precursors (4-methoxyindole).
Mobile Phase A	Water + 0.1% Formic Acid	Acidic pH suppresses silanol activity and improves peak shape for nitrogenous bases. [2]
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid	ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics.[2]
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns.[2]
Column Temp	35°C	Slightly elevated temperature improves mass transfer and reproducibility.[2]
Injection Vol	5 - 10 μ L	Dependent on sample concentration (target 0.5 mg/mL).[2]
Detection	PDA: Extract at 254 nm and 330 nm	254 nm is universal; 330 nm targets the nitro-indole conjugation band, increasing specificity.[2]

Gradient Profile

Time (min)	% Mobile Phase B	Event
0.0	5	Initial Hold
2.0	5	Isocratic hold to elute polar salts
15.0	95	Linear Gradient
18.0	95	Wash Step
18.1	5	Re-equilibration
23.0	5	End of Run

Standard Preparation Protocol

- Stock Solution: Weigh 10.0 mg of **4-Methoxy-7-nitro-1H-indole** reference standard into a 20 mL amber volumetric flask (protect from light). Dissolve in 100% Acetonitrile.[2] Sonicate for 5 mins.
- Working Standard: Dilute the stock 1:10 with Water/ACN (50:50) to reach a target concentration of 50 µg/mL.[2]
- System Suitability:
 - Tailing Factor: < 1.5
 - Theoretical Plates: > 5000
 - %RSD (n=6 injections): < 1.0%

Part 4: Method B - LC-MS/MS (Trace Impurity Analysis)

Used when quantifying this molecule as a trace impurity (e.g., unreacted intermediate in a final drug substance) or for genotoxic impurity (GTI) screening.

Mass Spectrometry Parameters

- Ionization Source: Electrospray Ionization (ESI)
- Polarity: Positive Mode (ESI+) is standard.[2]
 - Note: While nitro groups are electron-withdrawing, the indole nitrogen and methoxy oxygen allow for protonation
- Precursor Ion: m/z 193.06

MRM Transitions (Quantification)

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Interpretation
Quantifier	193.1	147.1	20	Loss of Nitro group (-NO ₂) or Methoxy rearrangement
Qualifier 1	193.1	178.1	15	Loss of Methyl radical (-CH ₃)
Qualifier 2	193.1	132.1	35	Ring fragmentation

Note: Exact collision energies must be optimized on the specific instrument (e.g., Triple Quad).

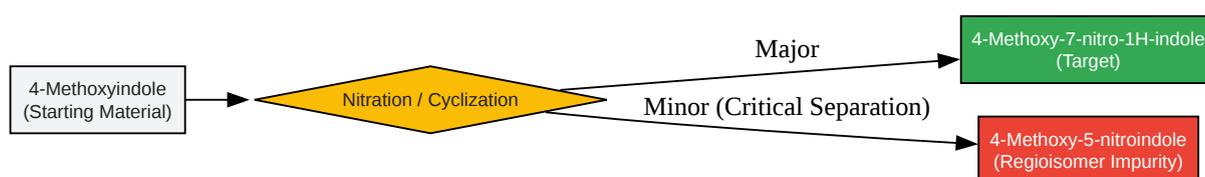
Part 5: Synthesis & Impurity Context[1]

Understanding the synthesis is vital for method development.[2] The most common route involves the Leimgruber-Batcho indole synthesis or direct nitration.[2]

Critical Impurity Markers

- 4-Methoxyindole (Starting Material):
 - Detection: Elutes significantly earlier (more polar, lacks nitro group).[2]

- Risk: Incomplete reaction.
- Regioisomers (4-Methoxy-5-nitroindole):
 - Detection: Critical Pair.[2] Isomers often have identical mass but different dipole moments. [2]
 - Resolution Strategy: If Method A fails to separate isomers, switch to a Phenyl-Hexyl column, which offers superior selectivity for aromatic isomers compared to C18.[2]



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Figure 2: Synthetic pathway highlighting the origin of the critical regioisomer impurity.

Part 6: References

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Disclaimer

This protocol is designed for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

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